6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine
Description
Properties
Molecular Formula |
C18H17BrN4O |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
6-bromo-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H17BrN4O/c19-13-1-6-17-16(11-13)18(21-12-20-17)22-14-2-4-15(5-3-14)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22) |
InChI Key |
RMKXGPDFRHFPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine typically proceeds through the following key steps:
- Formation of quinazolinone intermediates via cyclization reactions involving anthranilic acid derivatives.
- Halogenation or substitution at the 6-position of the quinazoline ring to introduce the bromine atom.
- Nucleophilic aromatic substitution or amination at the 4-position of the quinazoline ring with 4-morpholinoaniline to install the N-(4-morpholinophenyl) moiety.
This strategy is supported by multiple studies that have synthesized related compounds using similar pathways.
Detailed Synthetic Route
Step 1: Synthesis of 6-bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-one
- Starting materials: 6-bromo-2H-benzo[d]oxazine-2,4(1H)-dione (1.00 g, 4.15 mmol), 4-morpholinoaniline (740 mg, 4.15 mmol), and triethoxymethane (940 mg, 4.15 mmol).
- Procedure: The reactants are combined and heated under reflux conditions at 110 °C for 5 hours.
- Outcome: The reaction yields 6-bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-one as a light purple solid with a 100% yield (1.59 g, 4.13 mmol).
Step 2: Conversion to this compound
- The quinazolin-4(3H)-one intermediate undergoes chlorination using phosphorus oxychloride (POCl3) to convert the ketone at position 4 into a chloro substituent, forming 4-chloro-6-bromoquinazoline.
- Subsequent nucleophilic aromatic substitution with 4-morpholinoaniline replaces the chlorine with the amine group, yielding the target compound this compound.
Alternative Synthetic Approaches
- Other methods involve direct nucleophilic substitution on 4-chloroquinazolines with various anilines under inert atmosphere and acidic conditions to facilitate amination.
- Cyclization reactions between substituted anthranilic acids and morpholine-4-carboxamide can also be employed to generate quinazolinone intermediates, which are then functionalized further.
Reaction Conditions and Purification
- Typical reaction temperatures range from 100 °C to 150 °C.
- Solvents such as dichloromethane (CH2Cl2), benzene, and dimethylformamide (DMF) are commonly used.
- Purification is achieved by column chromatography using solvent systems such as 0–8% methanol in dichloromethane.
- Drying agents like magnesium sulfate are used after extraction steps.
Characterization Data
Research Discoveries and Applications
- The compound belongs to a class of quinazoline derivatives known for selective cyclooxygenase-2 (COX-2) inhibition, relevant in anti-inflammatory drug development.
- Structural studies reveal that quinazolinone derivatives can adopt multiple binding modes in enzyme active sites, impacting their biological activity.
- The synthetic methodologies developed allow for the facile introduction of various substituents on the quinazoline core, enabling structure-activity relationship (SAR) studies for drug discovery.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The applications of 6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine are primarily in scientific research, specifically related to its potential as an antiviral and anticancer agent .
Antiviral Research
- HCV Replication Inhibitor this compound, also known as AL-9, has demonstrated antiviral activity by inhibiting hepatitis C virus (HCV) replication in vitro .
- PI4KIIIα Inhibitor AL-9 functions as an inhibitor of phosphatidylinositol 4-kinase III alpha (PI4KIIIα), a lipid kinase crucial for HCV replication . By inhibiting PI4KIIIα, AL-9 disrupts the intracellular distribution of phosphatidylinositol-4-phosphate (PI4P), a process subverted by HCV for its replication .
Anticancer Research
- Cytotoxic Agent Quinazoline derivatives, including those with a halogen atom at the 6-position, have shown anticancer effects . this compound is part of a class of compounds being explored for their cytotoxic activity .
- Erlotinib comparison One study indicated that a related compound, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, exhibited about two times more potency than Erlotinib in MCF-7 cell lines . Erlotinib is an FDA-approved drug used in cancer treatment . This suggests potential for this compound derivatives in cancer therapy .
Mechanism of Action
The mechanism of action of 6-bromo-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Notes and Limitations
Synthetic Challenges: Morpholinophenyl derivatives often require harsh conditions (e.g., DMF, microwave heating) and show moderate yields (~35–58%), necessitating optimization .
Biological Data Gaps: Limited IC₅₀ values for the target compound highlight the need for standardized kinase assays to compare potency directly.
Substituent Trade-offs: While morpholino improves solubility, it may reduce cell permeability compared to fluorine-containing analogs .
Safety: Nitro-substituted quinazolines (e.g., N-(3-bromophenyl)-6-nitroquinazolin-4-amine) exhibit higher toxicity, whereas morpholino derivatives are generally safer .
Biological Activity
6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H17BrN4O and a molecular weight of 385.3 g/mol. Its structure features a bromine atom, a morpholine ring, and a quinazoline core, which contribute to its unique chemical properties and biological activities. The IUPAC name is 6-bromo-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine, indicating the presence of functional groups that influence its reactivity in biological systems.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in cell proliferation and survival. The compound typically acts by binding to active sites on molecular targets, disrupting their normal functions and leading to anti-proliferative effects in cancer cells .
Anticancer Properties
This compound has been studied for its anticancer effects across various cancer types. The compound's mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound towards various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions, providing insights into the compound's mechanism of action.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of prostate and breast cancer cells with IC50 values in the micromolar range .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Structure | Notable Features | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Significant anti-proliferative activity | ~2.0 |
| 6-bromo-2-(4-morpholinyl)-4-phenylquinazoline | Similar core structure | Different substitution pattern | ~3.5 |
| N-(3-chloro-4-bromophenyl)morpholine | Contains morpholine | Lacks quinazoline core | ~5.0 |
Q & A
Q. What are the standard synthetic routes for 6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 6-bromoquinazolin-4-amine derivatives with morpholine-containing aryl amines. For example, 6-bromo-4-chloroquinazoline can react with 4-morpholinoaniline in a polar aprotic solvent (e.g., DMF or isopropanol) under basic conditions (e.g., DIPEA or Cs₂CO₃) at elevated temperatures (80–90°C) . Optimization includes:
- Solvent selection : DMF enhances solubility but may require post-reaction LiCl washes to remove traces .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki coupling for bromo-to-aryl substitutions .
- Purification : Gradient elution (e.g., 15–75% EtOAc/hexanes) on silica columns yields high-purity products (>95%) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–8.8 ppm for quinazoline) and morpholine protons (δ 3.0–3.8 ppm) . For example, the quinazoline NH signal appears as a broad singlet near δ 11.4 ppm .
- LCMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 378.1 for analogous bromoquinazolines) and purity (>95% via UV-DAD) using gradients like 4–100% acetonitrile/water .
- IR Spectroscopy : Key stretches include C=N (1610–1620 cm⁻¹) and C-Br (540–570 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., 3D-QSAR) guide the design of analogs with enhanced kinase inhibition?
Methodological Answer:
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic/steric properties with biological activity. For morpholinophenylquinazolines, bulky substituents at the 6-position (e.g., bromo) enhance hydrophobic interactions in kinase ATP-binding pockets .
- Docking Studies : Map interactions with kinase targets (e.g., CLK1). The morpholine moiety’s oxygen may form hydrogen bonds with hinge-region residues (e.g., Glu 172 in CLK1) .
- Validation : Synthesize top-scoring virtual analogs (e.g., 6-arylquinazolines) and test in enzymatic assays (IC₅₀ values) .
Q. How should researchers resolve contradictory biological data (e.g., variable IC₅₀ values) across kinase inhibition assays?
Methodological Answer:
- Orthogonal Assays : Confirm activity in biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays. For example, discrepancies may arise from off-target effects or assay conditions (e.g., ATP concentration) .
- Structural Analysis : Compare crystal structures of compound-kinase complexes. A 6-bromo substituent’s orientation may sterically clash with specific kinase conformers .
- Data Normalization : Use reference inhibitors (e.g., staurosporine) to control for batch-to-batch variability .
Q. What strategies improve the solubility and bioavailability of this compound derivatives?
Methodological Answer:
- Prodrug Design : Introduce phosphate groups at the 4-amine position for enhanced aqueous solubility .
- Lipophilicity Reduction : Replace bromo with polar groups (e.g., sulfonamides) or employ PEGylated formulations .
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro studies, ensuring compatibility with biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
